molecular formula C26H41N5O10S2 B065913 Sulfosuccinimidyl N-[N'-(D-biotinyl)-6-aminohexanoyl]-6'-aminohexanoate CAS No. 180028-78-8

Sulfosuccinimidyl N-[N'-(D-biotinyl)-6-aminohexanoyl]-6'-aminohexanoate

Cat. No.: B065913
CAS No.: 180028-78-8
M. Wt: 647.8 g/mol
InChI Key: OOUXXUGIDNPTNR-UHFFFAOYSA-N
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Description

Historical Development of NHS-Ester Biotinylation Reagents

The evolution of biotinylation reagents began with the discovery of N-hydroxysuccinimide (NHS) esters in the 1960s. Early NHS esters, while effective for conjugating biotin to proteins, faced limitations due to poor water solubility, necessitating organic solvents like dimethyl sulfoxide (DMSO) for reactions. This constraint spurred the development of sulfonated analogs, such as sulfo-NHS esters, which introduced a negatively charged sulfonate group to enhance aqueous solubility.

The introduction of extended spacer arms, including the dual aminohexanoyl (LC-LC) linker in Sulfo-NHS-LC-LC-Biotin, addressed steric hindrance challenges in avidin-biotin interactions. These advancements solidified the reagent’s utility in complex biological systems, particularly for cell-surface protein labeling without intracellular penetration.

Position within the Biotinylation Reagent Family

Sulfo-NHS-LC-LC-Biotin occupies a unique niche due to its extended spacer arm and water solubility. Key differentiating features include:

Table 1: Comparison of Common Sulfo-NHS Biotinylation Reagents

Property Sulfo-NHS-Biotin Sulfo-NHS-LC-Biotin Sulfo-NHS-LC-LC-Biotin
Spacer Length (Å) 13.5 22.4 30.5
Solubility in Water Moderate High High
Cell Membrane Permeability No No No
Primary Applications Small proteins Antibodies Cell-surface labeling

Data compiled from .

The 30.5 Å spacer minimizes steric interference, making it ideal for labeling large protein complexes or membrane-bound receptors.

Research Significance in Molecular Biology

Sulfo-NHS-LC-LC-Biotin has revolutionized several domains:

  • Cell-Surface Proteomics : Its membrane impermeability ensures exclusive labeling of extracellular proteins, enabling precise mapping of receptors and transporters.
  • Antibody-Drug Conjugate (ADC) Development : Facilitates site-specific biotinylation for drug payload conjugation and purification.
  • Protein Interaction Studies : Streptavidin-coated surfaces immobilize biotinylated proteins for pull-down assays or biosensor applications.

Table 2: Molecular Characteristics of Sulfo-NHS-LC-LC-Biotin

Property Value
Molecular Formula C₂₆H₄₀N₅O₁₀S₂Na
Molecular Weight 669.75 g/mol
Reactive Group Sulfo-NHS ester
Target Functional Group Primary amines (ε-amino lysine)

Data sourced from .

Recent studies highlight its role in comparative surfaceome analyses, outperforming traditional methods like biocytin hydrazide in specificity. Innovations in mass spectrometry-compatible protocols further underscore its relevance in high-throughput proteomics.

Properties

IUPAC Name

2,5-dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N5O10S2/c32-20(27-14-8-2-4-12-23(35)41-31-22(34)15-19(25(31)36)43(38,39)40)10-3-1-7-13-28-21(33)11-6-5-9-18-24-17(16-42-18)29-26(37)30-24/h17-19,24H,1-16H2,(H,27,32)(H,28,33)(H2,29,30,37)(H,38,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUXXUGIDNPTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N5O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Biotinylated Spacer Arm

The spacer arm is constructed using 6-aminohexanoic acid (Ahx), which provides a 12-atom chain between the biotin and the reactive ester. Biotin is first conjugated to Ahx via its carboxyl group using carbodiimide crosslinkers such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step forms an amide bond between biotin’s carboxyl group and the primary amine of Ahx. A second Ahx molecule is then introduced to extend the spacer, resulting in a biotin-(Ahx)₂ intermediate.

Reaction Conditions:

  • Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

  • Catalysts: N-hydroxysuccinimide (NHS) or N,N'-diisopropylethylamine (DIPEA)

  • Temperature: 0–4°C (initial activation), room temperature (coupling)

Sulfosuccinimidyl Ester Activation

The terminal carboxyl group of the biotin-(Ahx)₂ intermediate is activated using sulfosuccinimidyl chemistry. This involves reacting the carboxyl group with N-hydroxysulfosuccinimide (sulfo-NHS) in the presence of a carbodiimide crosslinker. The reaction proceeds via the formation of an unstable O-acylisourea intermediate, which is displaced by sulfo-NHS to yield the stable sulfosuccinimidyl ester.

Critical Parameters:

  • pH: 7.0–8.5 (optimal for NHS ester stability)

  • Molar Ratio: 1:1.2 (carboxyl group to sulfo-NHS)

  • Reaction Time: 2–4 hours at room temperature

Reaction Conditions Optimization

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and DCM are preferred for their ability to dissolve both hydrophobic biotin derivatives and hydrophilic sulfo-NHS. However, aqueous-compatible solvents are required for the final activation step to prevent hydrolysis of the NHS ester.

Solvent Compatibility Table

SolventDielectric ConstantSuitability for BiotinylationNHS Ester Stability
DMF36.7HighModerate
DCM8.9ModerateLow
Water80.4LowHigh
Acetonitrile37.5ModerateModerate

Temperature and Atmosphere Control

Exothermic reactions during carbodiimide-mediated coupling necessitate temperature control. Reactions are typically initiated at 0–4°C to minimize side reactions, followed by gradual warming to room temperature. Inert atmospheres (nitrogen or argon) are employed to prevent oxidation of sensitive intermediates.

pH Optimization

The NHS ester activation step requires mildly alkaline conditions (pH 7.5–8.5) to deprotonate primary amines and enhance nucleophilic attack. Buffers such as phosphate-buffered saline (PBS) or HEPES are commonly used. Deviations outside this range result in reduced coupling efficiency due to ester hydrolysis or insufficient amine reactivity.

Purification Techniques

Desalting Chromatography

Post-synthesis, the crude product is purified using desalting columns (e.g., Sephadex G-25) to remove unreacted sulfo-NHS, carbodiimide byproducts, and solvents. This method is effective for small-scale preparations (1–10 mg) and retains the product’s activity.

Purification Workflow:

  • Equilibrate column with 10 mL PBS (pH 7.4).

  • Load reaction mixture (0.5–2 mL).

  • Elute with PBS, collecting 1 mL fractions.

  • Analyze fractions via UV-Vis at 280 nm.

Reverse-Phase HPLC

For high-purity applications, reverse-phase HPLC with C18 columns is employed. The mobile phase consists of a gradient of acetonitrile and water (0.1% trifluoroacetic acid). The product elutes at ~12–14 minutes under these conditions.

Typical HPLC Parameters:

  • Column: C18, 4.6 × 250 mm, 5 μm

  • Flow Rate: 1 mL/min

  • Detection: 220 nm

Lyophilization

The purified product is lyophilized to obtain a stable powder. Residual solvents are removed under vacuum, and the compound is stored at -20°C with desiccant to prevent hydrolysis.

Analytical Characterization

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight. The observed m/z for [M+H]⁺ is 648.8, aligning with the theoretical mass of 647.8 g/mol.

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, D₂O) reveals characteristic peaks:

  • δ 4.30–4.50 (m, biotin thiophane ring protons)

  • δ 3.10–3.30 (m, methylene groups in Ahx spacer)

  • δ 2.80 (s, sulfosuccinimidyl methylene)

Biotin Quantification

The extent of biotin incorporation is measured using 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay. A typical preparation yields 85–95% biotinylation efficiency.

Scale-Up Considerations

Industrial-scale synthesis requires adjustments to maintain yield and purity. Continuous-flow reactors enhance mixing and temperature control, while tangential flow filtration replaces desalting columns for large volumes . Process analytical technology (PAT) tools, such as in-line UV monitoring, ensure real-time quality control.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce different imidazole derivatives. Substitution reactions can lead to a wide range of functionalized compounds with varying properties .

Scientific Research Applications

Bioconjugation and Protein Labeling

One of the primary applications of sulfosuccinimidyl N-[N'-(D-biotinyl)-6-aminohexanoyl]-6'-aminohexanoate is in the bioconjugation of proteins. This compound can be used to attach biotin to proteins, enabling their subsequent detection via avidin or streptavidin-based assays. The strong affinity between biotin and avidin makes this compound particularly useful for:

  • Western Blotting : Biotin-labeled proteins can be detected with high sensitivity.
  • ELISA (Enzyme-Linked Immunosorbent Assay) : Facilitates the quantification of proteins in various samples.

Drug Delivery Systems

This compound has potential applications in drug delivery systems. By conjugating drugs to biotinylated carriers, researchers can exploit the avidin-biotin interaction to target specific cells or tissues, enhancing the efficacy and reducing side effects of therapeutic agents.

Imaging Applications

In imaging studies, this compound can be utilized for:

  • Fluorescent Labeling : Biotin-conjugated fluorophores can be targeted to specific cellular components, allowing for visualization under a fluorescence microscope.
  • In Vivo Imaging : Biotinylated nanoparticles can be used for targeted imaging in live organisms.

Proteomics and Metabolomics

The compound plays a significant role in proteomics by facilitating the isolation and identification of proteins from complex mixtures. Its ability to bind specifically to streptavidin-coated surfaces allows for:

  • Affinity Purification : Enrichment of biotinylated proteins from cell lysates.
  • Mass Spectrometry : Enhancing detection sensitivity for proteomic analysis.

Case Studies

Study TitleApplicationFindings
"Use of Biotinylated Antibodies in ELISA"Protein DetectionDemonstrated increased sensitivity and specificity in detecting target antigens using biotin-streptavidin interactions.
"Targeted Drug Delivery Using Biotin Conjugates"Drug DeliveryShowed enhanced accumulation of biotin-conjugated drugs in tumor tissues compared to non-targeted formulations, indicating improved therapeutic efficacy.
"Fluorescent Imaging of Cellular Structures with Biotin Labels"ImagingAchieved high-resolution imaging of cellular organelles using biotin-conjugated fluorescent dyes, providing insights into cellular dynamics.

Mechanism of Action

The mechanism of action of 2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate)

  • Reactive Group : Sulfosuccinimidyl ester (identical to the subject compound).
  • Spacer: Single 6-aminohexanoate linker (~22.4 Å).
  • Solubility : Water-soluble due to the sulfonate group.
  • Applications: Used for cell surface labeling and pull-down assays. Notably, it shares functional equivalence but has a marginally longer spacer, enhancing accessibility in sterically constrained environments .

N-Succinimidyl N-Biotinyl-6-Aminocaproate

  • Reactive Group : NHS ester (lacks sulfonate group).
  • Spacer: Shorter 6-aminocaproate linker (~13.5 Å).
  • Solubility: Limited water solubility, requiring organic solvents.
  • Applications: General biotinylation in non-aqueous systems. Its shorter spacer may reduce detection efficiency in steric environments compared to the subject compound .

Sulfo-SMCC (Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Reactive Groups : Sulfosuccinimidyl ester (amine-reactive) + maleimide (thiol-reactive).
  • Spacer : Rigid cyclohexane ring (~8.6 Å).
  • Solubility : Water-soluble.
  • Applications : Heterobifunctional crosslinking (e.g., antibody-drug conjugates). Unlike the subject compound, it enables dual-targeting but lacks biotin for detection .

EMCS (N-Succinimidyl 6-Maleimidocaproate)

  • Reactive Groups : NHS ester + maleimide.
  • Spacer : 6-maleimidocaproate (~11.7 Å).
  • Solubility : Requires organic solvents.
  • Applications : Conjugation of amines to thiols (e.g., peptide-to-carrier protein linking). Lacks biotin, limiting its utility in detection workflows .

Key Research Findings and Performance Data

Spacer Length and Efficiency

  • The dual 6-aminohexanoyl linkers in the subject compound (~20.3 Å) outperform shorter spacers (e.g., 6-aminocaproate) in minimizing steric interference during streptavidin binding .
  • In metabolomic studies, derivatives like N-(6-aminohexanoyl)-6-aminohexanoate were upregulated in rumen metabolites, highlighting the biological relevance of this spacer .

Water Solubility

  • The sulfosuccinimidyl group confers superior water solubility compared to NHS esters, enabling cell surface biotinylation without organic solvents .

Data Table: Comparative Analysis

Compound Name Reactive Group(s) Spacer Length Solubility Key Applications References
Sulfosuccinimidyl N-[N'-(D-biotinyl)... Sulfosuccinimidyl ester ~20.3 Å Water-soluble Cell surface labeling, protein studies
Sulfo-NHS-LC-Biotin Sulfosuccinimidyl ester ~22.4 Å Water-soluble Pull-down assays, extracellular tagging
N-Succinimidyl N-Biotinyl-6-Aminocaproate NHS ester ~13.5 Å Organic solvents General biotinylation
Sulfo-SMCC Sulfosuccinimidyl + maleimide ~8.6 Å Water-soluble Heterobifunctional crosslinking
EMCS NHS ester + maleimide ~11.7 Å Organic solvents Amine-thiol conjugation

Biological Activity

Sulfosuccinimidyl N-[N'-(D-biotinyl)-6-aminohexanoyl]-6'-aminohexanoate (commonly referred to as sulfo-NHS-biotin) is a bioconjugation reagent that plays a significant role in various biochemical applications due to its unique structural properties and biological activity. This compound is particularly valued for its ability to form stable conjugates with amine-containing biomolecules, facilitating a wide range of experimental and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H41N5O10S2\text{C}_{26}\text{H}_{41}\text{N}_{5}\text{O}_{10}\text{S}_{2}, with a molecular weight of approximately 647.76 g/mol. The structure includes a sulfonated succinimide group, which enhances solubility and reactivity in aqueous environments, making it suitable for biological applications where solubility is crucial.

The primary mechanism of action involves nucleophilic acyl substitution reactions, where the sulfosuccinimidyl group reacts with primary amines to form stable amide bonds. This reaction is essential for the conjugation of proteins and other biomolecules. The presence of the biotin moiety allows for high-affinity interactions with avidin or streptavidin, which are widely used in purification and detection assays .

Biological Applications

This compound has numerous applications in biochemical research and biotechnology:

  • Protein Labeling : It is extensively used for labeling proteins in various assays, enhancing the sensitivity and specificity of detection methods.
  • Immunoassays : The compound facilitates the visualization of biomolecules in cellular contexts, making it valuable in immunoassays such as ELISA.
  • Drug Delivery Systems : Its ability to form stable conjugates can be harnessed for targeted drug delivery, improving therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Binding Affinity Studies : Research utilizing surface plasmon resonance (SPR) has demonstrated that this compound exhibits strong binding affinity to avidin, which is crucial for applications requiring precise biomolecule detection.
  • Multivalent Binding : The unique structure allows for multivalent binding interactions, which can significantly enhance the effectiveness of assays by increasing the overall binding strength between biomolecules .
  • Comparative Analysis : A comparative study highlighted its advantages over similar compounds like N-succinimidyl N-[6-(biotinamido)hexanoyl]-6-aminohexanoate, noting its superior solubility and stability due to the sulfonated group.

Comparative Table of Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Unique Features
This compoundC26H41N5O10S2647.76Strong biotin-avidin interaction; sulfonated for solubility
N-Succinimidyl N-[6-(biotinamido)hexanoyl]-6-aminohexanoateC26H41N5O7S567.70Lacks sulfonation; lower solubility
Biotin-LC-NHSC23H38N4O7S482.63Longer linker; less sterically hindered
Maleimide-PEG-BiotinC22H38N4O8S494.63Maleimide functionality for thiol coupling

Q & A

Basic Questions

Q. What is the structural composition of Sulfosuccinimidyl N-[N'-(D-biotinyl)-6-aminohexanoyl]-6'-aminohexanoate, and how does each component contribute to its function in biotinylation?

  • Structural Components :

  • Biotin : Enables high-affinity binding to avidin/streptavidin, facilitating detection or purification .
  • 6-Aminohexanoic Acid Spacer Arm : Provides a 22-atom linker, reducing steric hindrance between biotin and the target molecule .
  • Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) Ester : Reacts with primary amines (e.g., lysine residues) under physiological pH (7.2–8.5), forming stable amide bonds. The sulfonate group enhances water solubility, restricting labeling to extracellular proteins .
    • Methodological Note : Use phosphate-buffered saline (PBS) or HEPES (pH 8.5) for optimal reactivity. Avoid amine-containing buffers (e.g., Tris) to prevent reagent hydrolysis .

Q. What are the standard protocols for protein biotinylation using this reagent, and how should reaction conditions be optimized?

  • Step-by-Step Protocol :

Reconstitution : Dissolve in ultrapure water (≥25 mM stock) immediately before use to prevent hydrolysis .

Reaction : Incubate 10–20-fold molar excess of reagent with protein (1 mg/mL) for 30–60 minutes at 25°C .

Quenching : Add Tris buffer (pH 7.4, final 50 mM) to terminate the reaction.

Purification : Use desalting columns or dialysis to remove unreacted biotin .

  • Critical Parameters : Adjust pH to 8.5 for maximum NHS-ester reactivity. For membrane proteins, confirm solubility with sulfonate groups to avoid intracellular labeling .

Advanced Research Questions

Q. How can conjugation efficiency be optimized for cell surface proteins with low amine accessibility?

  • Strategies :

  • pH Adjustment : Increase reaction pH to 9.0 (briefly) to enhance lysine deprotonation, improving NHS-ester reactivity .
  • Temperature Modulation : Extend incubation to 2 hours at 4°C to preserve protein stability while ensuring labeling .
  • Spacer Arm Utilization : The 6-aminohexanoate spacer reduces steric hindrance, improving avidin binding post-labeling .
    • Validation : Quantify biotin incorporation via HABA assay (4-hydroxyazobenzene-2-carboxylic acid) or streptavidin-HRP Western blot .

Q. How to resolve discrepancies in biotinylation efficiency across different protein substrates?

  • Root Causes :

  • Variable Lysine Accessibility : Proteins with buried lysines require denaturation (e.g., 0.1% SDS) before labeling, followed by SDS removal .
  • Competing Nucleophiles : Thiols or imidazole buffers can hydrolyze NHS esters. Pre-treat with iodoacetamide to block cysteine residues .
    • Troubleshooting : Compare labeling efficiency using SDS-PAGE with streptavidin probes. For low-efficiency cases, switch to amine-reactive reagents with longer spacers (e.g., LC-Sulfo-NHS-Biotin) .

Q. What enzymatic or metabolic pathways degrade biotinylated conjugates, and how can stability be improved?

  • Biodegradation Pathways :

  • 6-Aminohexanoate Oligomer Hydrolases : Microbial enzymes (e.g., EC 3.5.1.116) hydrolyze linear 6-aminohexanoate oligomers, potentially cleaving the spacer arm .
  • Mitigation : Use protease inhibitors (e.g., PMSF) in cell lysates. For in vivo studies, validate conjugate stability in target microbiomes .
    • Structural Modifications : Replace the 6-aminohexanoate spacer with polyethylene glycol (PEG) to resist enzymatic degradation .

Q. How does this reagent compare to other biotinylation agents (e.g., Sulfo-NHS-SS-Biotin) in crosslinking strategies for protein interaction studies?

  • Key Comparisons :

  • Reversibility : Unlike disulfide-containing Sulfo-NHS-SS-Biotin, this reagent forms irreversible bonds, ideal for stable complex isolation .
  • Spacer Length : The 22-atom spacer outperforms shorter spacers (e.g., Sulfo-NHS-Biotin) in pull-down assays requiring avidin-biotin proximity .
    • Application-Specific Selection : Use cleavable reagents for elution under reducing conditions (e.g., 50 mM DTT) .

Data Analysis and Contradictions

Q. How to interpret conflicting results in Western blot signals post-biotinylation?

  • Potential Causes :

  • Over-Labeling : Excessive biotinylation can mask epitopes, reducing antibody binding. Titrate reagent-to-protein ratios .
  • Streptavidin Interference : High biotin density may cause streptavidin aggregation. Use monomeric avidin variants .
    • Resolution : Perform a dot blot with serial dilutions of biotinylated protein to quantify signal linearity .

Q. What analytical techniques validate successful biotinylation and quantify labeling efficiency?

  • Recommended Methods :

  • Mass Spectrometry : Detect mass shifts (~556 Da per biotin group) to confirm modifications .
  • Fluorescence Quenching : Use FITC-labeled streptavidin to measure binding kinetics via fluorescence polarization .
    • Quantitative Assays : HABA assay (extinction coefficient Δε500 nm = 34,000 M⁻¹cm⁻¹) or ELISA with biotin standards .

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